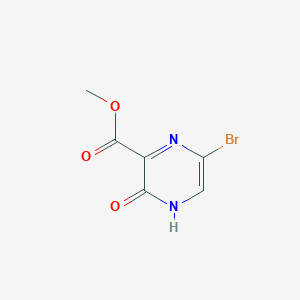
Methyl 6-bromo-3-oxo-3,4-dihydropyrazine-2-carboxylate
Cat. No. B3116658
Key on ui cas rn:
21874-61-3
M. Wt: 233.02 g/mol
InChI Key: HHFMFCVOODVACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05079251
Procedure details


Concentrated sulphuric acid (5 ml) was stirred and cooled to 2-5° C. and sodium nitrite (0.7 g) added batchwise such that the reaction exotherm did not exceed 10° C. The reaction mixture was allowed to reach room temperature and then warmed to 40° for 2-3 minutes to give a homogeneous solution. The stirred reaction mixture was then cooled to 2°-5° C. and a cooled (2°-5° C.) solution of 2-amino-3-methoxycarbonyl-5-bromopyrazine (JACS, 1949, 71, 2798; 2.32 g) in concentrated sulphuric acid added dropwise so that the reaction temperature did not exceed 5° C. After the addition was complete, the reaction mixture was allowed to warm to 15° C. over three hours and then added dropwise to crushed ice (200 g). The resulting mixture was extracted with ethyl acetate. The organic phase washed with brine, dried with sodium sulphate and evaporated under reduced pressure to give the crude product as a yellow solid. The crude product was used in further experiments without further purification. A portion of the crude product was recrystallised from acetonepetroleum ether (boiling range 60°-80° C.) to give 3-methoxycarbonyl-5-bromopyrazine-2-one as a yellow solid:



[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
N([O-])=[O:2].[Na+].N[C:6]1[C:11]([C:12]([O:14][CH3:15])=[O:13])=[N:10][C:9]([Br:16])=[CH:8][N:7]=1>S(=O)(=O)(O)O>[CH3:15][O:14][C:12]([C:11]1[C:6](=[O:2])[NH:7][CH:8]=[C:9]([Br:16])[N:10]=1)=[O:13] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
2.32 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(N=C1C(=O)OC)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
3.5 (± 1.5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
exotherm did not exceed 10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to 40° for 2-3 minutes
|
|
Duration
|
2.5 (± 0.5) min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a homogeneous solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The stirred reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was then cooled to 2°-5° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise so that the reaction temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 5° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 15° C. over three hours
|
|
Duration
|
3 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product as a yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was used in further experiments without further purification
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A portion of the crude product was recrystallised from acetonepetroleum ether (boiling range 60°-80° C.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C=1C(NC=C(N1)Br)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
